Enalapril Acyl Glucuronide
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Overview
Description
Enalapril Acyl Glucuronide is a metabolite of enalapril, a widely used angiotensin-converting enzyme (ACE) inhibitor. Enalapril is primarily used to treat hypertension and congestive heart failure. The formation of this compound occurs through the conjugation of enalapril with glucuronic acid, a process facilitated by the enzyme UDP-glucuronosyltransferase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Enalapril Acyl Glucuronide involves the conjugation of enalapril with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes. The reaction conditions often include a buffered aqueous solution at physiological pH and temperature .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of recombinant UDP-glucuronosyltransferase enzymes to facilitate the conjugation reaction. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Enalapril Acyl Glucuronide undergoes several types of chemical reactions, including:
Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to another nucleophile, such as a protein or peptide.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions.
Transacylation: Often facilitated by nucleophilic reagents such as amines or thiols.
Major Products:
Hydrolysis: Enalapril and glucuronic acid.
Transacylation: Various acylated proteins or peptides.
Scientific Research Applications
Enalapril Acyl Glucuronide has several scientific research applications, including:
Pharmacokinetics: Studying the metabolism and excretion of enalapril in the body.
Toxicology: Investigating the potential toxic effects of acyl glucuronides, particularly their ability to form protein adducts.
Drug Development: Understanding the role of glucuronidation in drug metabolism and its implications for drug design.
Mechanism of Action
Enalapril Acyl Glucuronide exerts its effects primarily through its parent compound, enalapril. Enalapril is a prodrug that is converted to its active form, enalaprilat, which inhibits the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure . The glucuronide conjugate itself may also interact with proteins and other macromolecules through transacylation reactions .
Comparison with Similar Compounds
Enalapril Acyl Glucuronide can be compared with other acyl glucuronides, such as:
- Diclofenac Acyl Glucuronide
- Ibuprofen Acyl Glucuronide
- Naproxen Acyl Glucuronide
Uniqueness: this compound is unique due to its origin from enalapril, an ACE inhibitor, whereas other acyl glucuronides are typically derived from non-steroidal anti-inflammatory drugs (NSAIDs). This difference in parent compounds results in distinct pharmacological and toxicological profiles .
Properties
Molecular Formula |
C26H36N2O11 |
---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2R)-1-[2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H36N2O11/c1-3-37-24(35)16(12-11-15-8-5-4-6-9-15)27-14(2)22(32)28-13-7-10-17(28)25(36)39-26-20(31)18(29)19(30)21(38-26)23(33)34/h4-6,8-9,14,16-21,26-27,29-31H,3,7,10-13H2,1-2H3,(H,33,34)/t14?,16-,17+,18-,19-,20+,21-,26-/m0/s1 |
InChI Key |
BASYXVDQVWDGAP-LFMKEIBSSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)NC(C)C(=O)N2CCC[C@@H]2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
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